molecular formula C20H20ClFN4O3 B12159695 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B12159695
M. Wt: 418.8 g/mol
InChI Key: FHEBRLKGMWAHRP-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a chloro-fluorophenyl group, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluorophenyl halide reacts with a nucleophile to form the desired phenyl group.

    Incorporation of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the triazole intermediate with the chloro-fluorophenyl and dimethoxyphenyl intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s triazole ring is of particular interest due to its potential bioactivity. Triazoles are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism by which 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chloro-fluorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to potent biological effects. Pathways involved could include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
  • 2-(2-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
  • 2-(2-bromophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring distinguishes 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide from its analogs. This dual substitution can enhance the compound’s chemical stability, reactivity, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20ClFN4O3

Molecular Weight

418.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C20H20ClFN4O3/c1-28-16-8-6-12(10-17(16)29-2)7-9-18-23-20(26-25-18)24-19(27)11-13-14(21)4-3-5-15(13)22/h3-6,8,10H,7,9,11H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

FHEBRLKGMWAHRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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